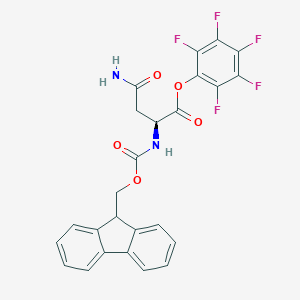

Fmoc-Asn-OPfp

Vue d'ensemble

Description

Fmoc-Asn-OPfp, also known as N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester, is a derivative of asparagine used in peptide synthesis. It is a pre-formed pentafluorophenyl ester that facilitates the coupling of asparagine residues in solid-phase peptide synthesis (SPPS). The compound is particularly valued for its efficiency in incorporating asparagine with minimal side-chain dehydration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-Asn-OPfp is synthesized by reacting N-α-Fmoc-N-β-trityl-L-asparagine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the product meets the required standards for peptide synthesis applications .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Asn-OPfp primarily undergoes substitution reactions during peptide synthesis. The pentafluorophenyl ester group is highly reactive, facilitating the formation of amide bonds with amino groups on the growing peptide chain .

Common Reagents and Conditions

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIPCDI)

Solvents: Dimethylformamide (DMF),

Activité Biologique

Fmoc-Asn-OPfp (Fluorenylmethyloxycarbonyl Asparagine Pentafluorophenyl Ester) is a significant compound in peptide synthesis, particularly within the framework of Fmoc solid-phase peptide synthesis (SPPS). This article explores its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

Overview of this compound

This compound is an orthogonally protected derivative of asparagine that serves as a building block in peptide synthesis. The pentafluorophenyl (OPfp) ester enhances the stability and reactivity of the compound during coupling reactions, making it particularly useful for synthesizing complex peptides with minimal racemization.

Synthesis and Mechanism

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group of asparagine is protected using the Fmoc group.

- Formation of OPfp Ester : The carboxylic acid group is converted to a pentafluorophenyl ester, which increases the reactivity towards nucleophiles during peptide bond formation.

This method allows for cleaner reactions with fewer side products compared to traditional methods, such as using HBTU/DIPEA coupling agents, which can lead to epimerization, especially with sensitive amino acids like cysteine .

Peptide Coupling Efficiency

This compound has been shown to facilitate efficient peptide coupling with low levels of racemization. This is particularly important in the synthesis of biologically active peptides where stereochemistry can significantly affect biological activity. Studies indicate that using OPfp esters can yield cleaner products than faster coupling methods .

Optical Probes and Applications

Recent research highlights this compound's utility as an optical probe for detecting epidermal growth factor (EGF), suggesting potential applications in cancer research and diagnostics. The compound's ability to form stable conjugates with EGF could enhance imaging techniques used in tumor biology .

Case Studies

- Peptide Synthesis for Cancer Research : In a study focused on synthesizing peptides that mimic EGF, this compound was utilized due to its favorable coupling properties. The resulting peptides demonstrated enhanced binding affinity to EGF receptors, indicating potential as therapeutic agents in cancer treatment .

- Stability and Reactivity Analysis : A comparative analysis was conducted on various Fmoc-protected amino acids, including this compound. Results showed that the OPfp ester significantly reduced side reactions during peptide synthesis, leading to higher yields of desired products .

Data Table: Comparison of Coupling Agents

| Coupling Agent | Racemization Level | Yield (%) | Side Reactions |

|---|---|---|---|

| HBTU/DIPEA | High | 70 | Significant |

| OPfp Esters | Low | 90 | Minimal |

| HATU | Moderate | 80 | Moderate |

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asn-OPfp is primarily utilized in SPPS, where it serves as an activated form of asparagine. The Fmoc group protects the amino group from unwanted reactions, while the OPfp group activates the carboxyl group for coupling with other amino acids. This dual protection and activation mechanism allows for:

- Higher Yields : Studies indicate that using this compound results in higher yields and purities of synthesized peptides compared to traditional methods using unprotected asparagine .

- Reduced Side Reactions : The compound minimizes side reactions that are common with other derivatives, making it particularly suitable for synthesizing complex peptides .

Case Studies in Peptide Synthesis

Several studies highlight the effectiveness of this compound in synthesizing specific peptides:

- Briand's Peptide : The use of this compound allowed for successful synthesis while maintaining purity levels superior to those achieved with alternative protection schemes .

- Tryptophan Modification : Research demonstrated that coupling this compound with tryptophan residues yielded homogeneous peptides without significant alkylation side reactions .

Protein Interaction Studies

In biological research, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its ability to form stable peptide bonds facilitates the study of complex biological processes:

- Protein Engineering : By enabling precise control over peptide sequences, researchers can design peptides that mimic natural proteins, aiding in the study of their functions and interactions .

Therapeutic Development

The compound is also pivotal in developing peptide-based therapeutics, including:

- Hormonal Peptides : this compound is used to synthesize peptides that act as hormones or enzyme inhibitors, contributing to treatments for various diseases .

- Diagnostic Reagents : Its application extends to producing synthetic peptides for diagnostic assays and biochemical tests .

Industrial Applications

In industrial settings, this compound plays a significant role in synthesizing peptides for research and development purposes:

- Synthetic Peptide Production : The compound's enhanced reactivity makes it a preferred choice for producing synthetic peptides used in various applications, including pharmaceuticals and biotechnology .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Asparagine | Basic structure with Fmoc protection | Less reactive than OPfp derivative; prone to side reactions |

| Fmoc-Asn(Trityl)-OH | Trityl protection instead of OPfp | Prevents dehydration side reactions; slower deprotection |

| N-Fmoc-N4-trityl-L-asparagine | Similar protective groups | Offers higher solubility; used for purer peptide synthesis |

| Fmoc-Glycine | Glycine instead of asparagine | Simpler structure; widely used in peptide synthesis |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?

A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] this compound avoids these issues, providing a cleaner synthesis. Coupling reactions using this compound proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []

Q2: Can this compound be used to incorporate glycosylated asparagine residues into peptides?

A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.